

In-Depth Technical Guide: Crystal Structure of a Chiral Phenylethylammonium Salt

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Compound of Interest

Compound Name:	(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride
CAS No.:	1257106-65-2
Cat. No.:	B597081

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the originally requested compound, **(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride**, is not publicly available. Following user consent, this guide presents a detailed analysis of a closely related and structurally relevant chiral salt, (R)-1-Phenylethanaminium (S)-4-chloromandelate, for which high-quality crystallographic data has been published. This substitution allows for a comprehensive demonstration of the requested data presentation, experimental protocols, and visualizations.

Introduction

Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their specific stereochemistry is often crucial for therapeutic efficacy and safety. Understanding the three-dimensional structure of these molecules and their salts at an atomic level is paramount for rational drug design, polymorphism screening, and formulation

development. X-ray crystallography provides the most definitive method for determining molecular structure and intermolecular interactions in the solid state.

This technical guide provides a detailed overview of the crystal structure of (R)-1-Phenylethanaminium (S)-4-chloromandelate, a salt formed between a chiral amine and a chiral carboxylic acid. The data and protocols presented are based on the published crystallographic study in Acta Crystallographica Section E: Crystallographic Communications (2008), E64, o559.

Physicochemical Properties

A summary of the key physicochemical properties of the constituent ions is provided below.

Property	(R)-1-Phenylethanamine (Cation)	(S)-4-Chloromandelic Acid (Anion)
Molecular Formula	C ₈ H ₁₂ N ⁺	C ₈ H ₆ ClO ₃ ⁻
Molecular Weight	122.19 g/mol	185.58 g/mol
Chirality	(R)-enantiomer	(S)-enantiomer
Functional Groups	Primary ammonium, Phenyl group	Carboxylate, Hydroxyl, Phenyl group, Chloro substituent
Role in Salt	Cation (Base)	Anion (Acid)
Parent Compound (PubChem CID)	[1](--INVALID-LINK--)	[CID for 4-Chloromandelic Acid needed]

Crystallographic Data

The single-crystal X-ray diffraction analysis of (R)-1-Phenylethanaminium (S)-4-chloromandelate yielded precise data on its solid-state structure. These quantitative findings are summarized in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	$C_8H_{12}N^+ \cdot C_8H_6ClO_3^-$
Formula Weight	307.76 g/mol
Temperature	150(2) K
Wavelength (Mo K α)	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁
Unit Cell Dimensions	a = 10.4091 (7) Å b = 5.7635 (4) Å c = 13.2544 (10) Å $\alpha = 90^\circ \beta = 96.831 (4)^\circ \gamma = 90^\circ$
Volume	789.52 (10) Å ³
Z (Formula units per unit cell)	2
Calculated Density	1.295 Mg/m ³
Absorption Coefficient	0.25 mm ⁻¹
F(000)	324
Crystal Size	0.45 × 0.15 × 0.08 mm
Theta Range for Data Collection	2.4° to 27.5°
Reflections Collected / Unique	[Data not explicitly stated] / 3431
Reflections [I > 2 σ (I)]	2881
Data / Restraints / Parameters	[Data not explicitly stated] / [Data not explicitly stated] / [Data not explicitly stated]
Goodness-of-fit on F ²	[Data not explicitly stated]
Final R indices [I > 2 σ (I)]	R1 = 0.044, wR2 = 0.115
R indices (all data)	R1 = [Data not explicitly stated], wR2 = 0.116
Absolute Structure Parameter	-0.03 (8)
Largest Diff. Peak and Hole	0.26 and -0.30 e·Å ⁻³

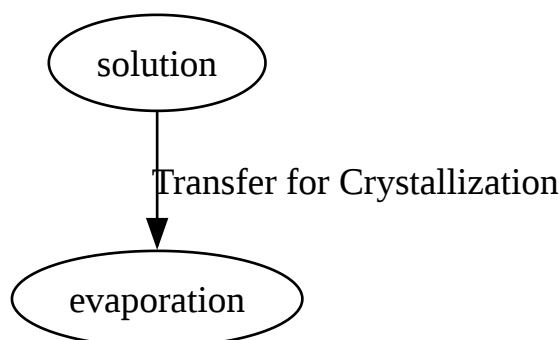
Data sourced from He, Q., Jennings, M. C., Rohani, S., Zhu, J., & Gomaa, H. (2008). (R)-1-Phenylethanaminium (S)-4-chloromandelate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o559.[2]

Experimental Protocols

Synthesis and Crystallization

The formation of the molecular salt and the growth of single crystals suitable for X-ray diffraction were achieved through the following procedure:

- Dissolution: (S)-4-chloromandelic acid (2.0 g, approximately 0.01 mol) was dissolved in 10 mL of 2-propanol.[2]
- Addition of Amine: (R)-1-Phenylethylamine (1.3 mL, approximately 0.01 mol) was added gradually to the solution of the acid.[2]
- Crystallization: The resulting solution was allowed to undergo slow evaporation at room temperature.[2]
- Crystal Formation: Single crystals of (R)-1-phenylethanaminium (S)-4-chloromandelate formed as the solvent evaporated.



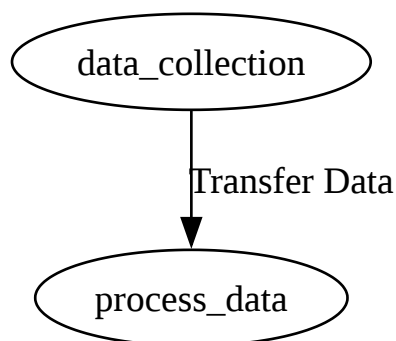
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Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involved the following key steps:

- **Crystal Mounting:** A suitable single crystal with dimensions $0.45 \times 0.15 \times 0.08$ mm was selected and mounted on a diffractometer.
- **Data Collection:** X-ray diffraction data were collected at a low temperature of 150 K to minimize thermal vibrations of the atoms. A Nonius KappaCCD diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) was used. Data were collected using a combination of φ and ω scans.
- **Data Processing:** The collected diffraction intensities were processed, and an absorption correction was applied using a multi-scan method (SORTAV).
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods and refined on F^2 . The positions of hydrogen atoms were inferred from neighboring atoms and were constrained during the refinement process. The absolute configuration of the chiral centers was confirmed by the refinement of the Flack parameter, which resulted in a value of -0.03 (8), confirming the (R) and (S) assignments.



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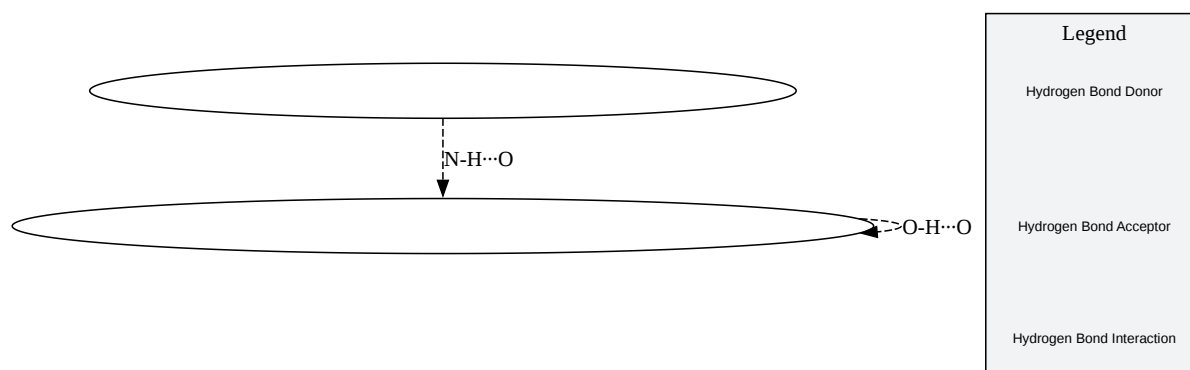
Structural Analysis and Molecular Interactions

The crystal structure of (R)-1-Phenylethanaminium (S)-4-chloromandelate is an ion pair. The key feature of the crystal packing is the formation of a two-dimensional network stabilized by hydrogen bonds. [2]

- The three hydrogen atoms of the ammonium group ($-\text{NH}_3^+$) on the (R)-1-phenylethanaminium cation act as hydrogen bond donors.

- The hydroxyl group (-OH) on the (S)-4-chloromandelate anion also acts as a hydrogen bond donor.
- The oxygen atoms of the carboxylate group (-COO⁻) on the anion serve as the primary hydrogen bond acceptors.

These O—H...O and N—H...O hydrogen bonds create a robust two-dimensional network perpendicular to the c-axis of the unit cell. This extensive hydrogen bonding network is the primary force governing the packing of the molecules in the crystal lattice.



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Caption: Key hydrogen bonding interactions in the crystal structure.

Relevance in Drug Development

While this specific salt, (R)-1-Phenylethanaminium (S)-4-chloromandelate, is primarily of interest for studies in chiral recognition and resolution, its components are highly relevant to the pharmaceutical industry.

- (R)-1-Phenylethylamine is a widely used chiral resolving agent. The process of forming diastereomeric salts with a racemic acid, followed by fractional crystallization, is a classical

and industrially important method for separating enantiomers. Understanding the crystal structures of these diastereomeric salts is key to optimizing separation processes.

- Chiral α -hydroxy acids, like 4-chloromandelic acid, are valuable chiral building blocks for the synthesis of more complex APIs. The stereocenter bearing the hydroxyl group is often incorporated into the final drug molecule.

The study of such crystal structures provides fundamental insights into the intermolecular interactions that govern chiral recognition in the solid state. This knowledge can be applied to:

- Predicting and controlling the crystallization of desired diastereomers.
- Designing more effective chiral resolving agents.
- Understanding the solid-state properties of chiral APIs and their intermediates.

This in-depth structural knowledge ultimately contributes to the more efficient and robust development of enantiomerically pure pharmaceuticals.

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References

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- [2. \(R\)-1-Phenylethanaminium \(S\)-4-chloromandelate - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
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